SR-3576, with the chemical identifier 1164153-22-3, is a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). It exhibits an inhibitory concentration (IC50) of 7 nanomolar, showcasing over 2800-fold selectivity against p38, another member of the mitogen-activated protein kinase family. JNKs, including JNK3, are critical in mediating cellular responses to stress, inflammation, and apoptosis. The compound features aminopyrazole moieties in its structure, which are common in various kinase inhibitors .
SR-3576 is classified as an aminopyrazole compound, specifically designed for its high selectivity towards JNK3. It is primarily utilized in research settings to explore pathways related to JNK3 and its implications in various biological processes. The compound is not widely available for commercial use but can be sourced from specialized chemical suppliers .
The synthesis may include steps such as:
These processes are commonly used in the preparation of similar compounds within the aminopyrazole class .
The molecular structure of SR-3576 consists of a pyrazole ring, which is a common feature among kinase inhibitors. The precise arrangement of atoms within the molecule contributes to its binding affinity and selectivity towards JNK3. Structural data such as bond lengths and angles are typically determined using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy during research studies .
SR-3576 undergoes several typical chemical reactions associated with aminopyrazole compounds:
The reaction conditions for synthesizing SR-3576 typically require careful control of temperature and pH to optimize yield and minimize by-products. Analytical methods such as high-performance liquid chromatography may be employed to assess purity during synthesis.
SR-3576 functions primarily by inhibiting JNK3 activity. JNK3 is involved in signaling pathways that regulate cellular stress responses and apoptosis. By selectively inhibiting this kinase, SR-3576 can modulate these pathways, potentially leading to neuroprotective effects and influencing inflammatory responses. The detailed mechanistic studies often utilize molecular docking techniques to predict binding interactions between SR-3576 and JNK3 .
Relevant physical and chemical property data are essential for researchers when considering SR-3576's applications in biological studies.
SR-3576 has significant scientific applications primarily in:
Due to its specificity for JNK3, it serves as a valuable compound for elucidating the role of this kinase in various diseases .
JNK3 (c-Jun N-terminal kinase 3) is a stress-activated serine/threonine kinase belonging to the mitogen-activated protein kinase (MAPK) superfamily. Unlike ubiquitously expressed JNK1 and JNK2, JNK3 exhibits restricted tissue distribution, predominating in the brain, heart, and testes [3] [5] [10]. It functions as a critical mediator of neuronal responses to extracellular stressors, including oxidative stress, inflammatory cytokines, and DNA damage. Activation occurs via a conserved MAPK cascade: MAPK kinase kinases (MAP3Ks, e.g., ASK1, MLKs) phosphorylate dual-specificity MAPK kinases (MAP2Ks, MKK4/7), which subsequently dually phosphorylate JNK3 on threonine and tyrosine residues within its activation loop (Thr183-Tyr185) [5] [10]. This phosphorylation triggers conformational changes, transitioning JNK3 from an inactive "open" state to an active "closed" state competent for substrate binding [3] [10].
Once activated, JNK3 phosphorylates nuclear transcription factors like c-Jun (enhancing its transactivation potential), ATF2, and p53, driving pro-apoptotic and inflammatory gene expression programs [3] [10]. It also targets non-nuclear substrates, including mitochondrial proteins (e.g., Bcl-2 family members) and microtubule-associated proteins (e.g., SCG10/Stathmin-2), thereby influencing neuronal architecture, retrograde transport, and cell survival decisions [3] [8]. Scaffold proteins like JIP-1 (JNK-interacting protein 1) and β-arrestin-2 spatially and temporally organize JNK3 signaling complexes, ensuring specificity and amplification of stress signals within neurons [5].
Table 1: Key Characteristics of JNK Isoforms
Feature | JNK1/JNK2 | JNK3 |
---|---|---|
Primary Tissues | Ubiquitous | Brain, Heart, Testes |
Activation Kinases | MKK4, MKK7 | MKK4, MKK7 |
Phosphorylation Motif | Thr-Pro-Tyr (TPY) | Thr-Pro-Tyr (TPY) |
Key Scaffolds | JIP-1, JIP-2 | JIP-1, β-arrestin-2 |
Cellular Localization | Cytoplasm, Nucleus | Cytoplasm, Nucleus, Mitochondria, Membrane |
Sustained or aberrant JNK3 activation is a hallmark of neuronal stress preceding degeneration. Unlike transient JNK3 activity involved in physiological processes like neurite outgrowth and synaptic plasticity, chronic activation drives apoptotic pathways and synaptic dysfunction [2] [3] [5]. Pathological triggers such as amyloid-β oligomers (Alzheimer's disease), α-synuclein aggregates (Parkinson's disease), ischemic insult (stroke), and excitotoxicity (epilepsy) converge on JNK3 hyperactivation [2] [5] [10].
Autoradiography studies using the tritiated JNK3 probe [³H]-(±)-F3 (structurally related to aminopyrazole inhibitors like SR-3576) demonstrated significantly elevated activated JNK3 (pJNK3) levels in brain regions like the ventral midbrain and hippocampus prior to observable neuronal loss in genetic Parkinson's disease models (Mutator/Parkin⁻/⁻ mice) [2]. This increase in pJNK3 Bmax
(receptor density) at 8-9 months (105 ± 40 nM vs. baseline 50 ± 10 nM in controls) preceded significant dopaminergic neuron death at 12 months, positioning JNK3 activation as an early biomarker of neurodegeneration [2]. Mechanistically, pathological JNK3 signaling disrupts synaptic integrity by phosphorylating postsynaptic proteins (e.g., PSD-95), promotes mitochondrial permeability transition, and inhibits protective autophagy, culminating in neuronal apoptosis [5] [8] [10].
Targeting JNK3, rather than pan-JNK inhibition, offers significant therapeutic advantages:
The challenge lies in developing inhibitors that exploit subtle structural differences within the ATP-binding sites of JNK isoforms. While the kinase domains share >90% sequence homology, variations exist in the "back pocket" and "West subdomain" hydrophobic regions, enabling isoform-selective compound design [2] [6].
SR 3576 (3-[4-[[[(3-Methylphenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide; CAS 1164153-22-3) emerged from structure-activity relationship (SAR) optimization of the aminopyrazole chemotype as a highly potent and selective JNK3 inhibitor [1] [4] [6]. Key characteristics include:
Table 2: Chemical and Biological Profile of SR 3576
Property | Value |
---|---|
Chemical Name | 3-[4-[[[(3-Methylphenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide |
CAS No. | 1164153-22-3 |
Molecular Formula | C₂₇H₂₇N₅O₅ |
Molecular Weight | 501.53 g/mol |
IC₅₀ (JNK3) | 7 nM |
Selectivity (p38) | >2800-fold |
Solubility (DMSO) | >50 mg/mL (~100 mM) |
Primary Use | Research probe for JNK3 biology & pathology |
SR 3576 exemplifies the successful application of rational drug design to achieve potent JNK3 isoform selectivity. Its discovery provided critical proof-of-concept that selective pharmacological inhibition of JNK3 is feasible and holds therapeutic potential, particularly for intercepting neurodegenerative cascades at their early, pre-apoptotic stages [1] [2] [4].
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7